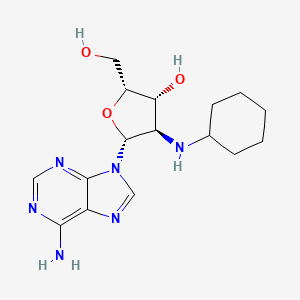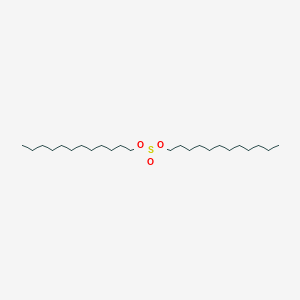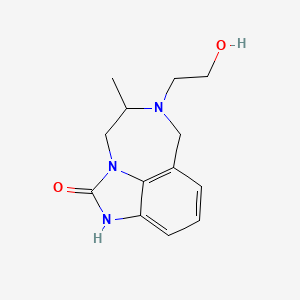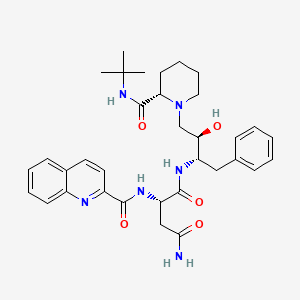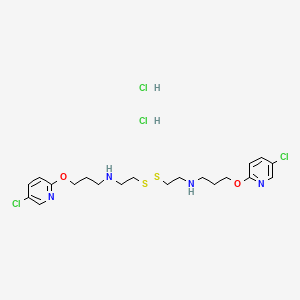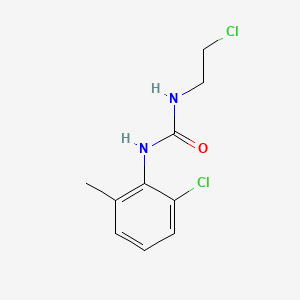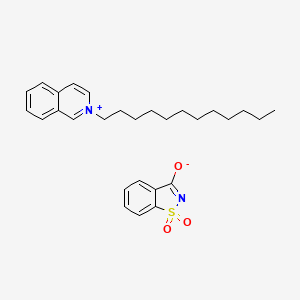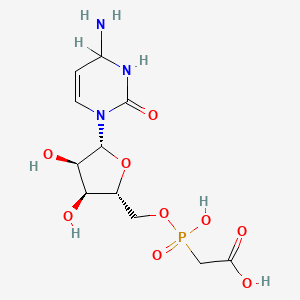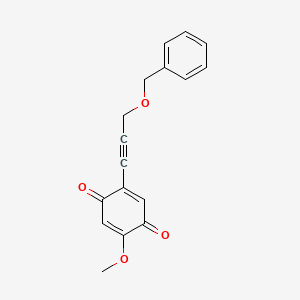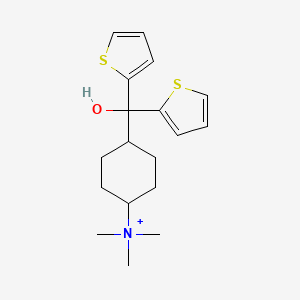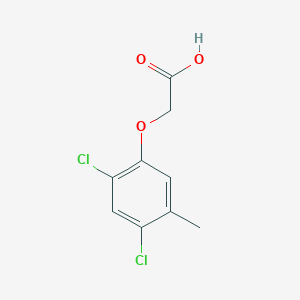
(2,4-Dichloro-5-methylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichloro-5-methylphenoxy)acetic acid is an organic compound with the chemical formula C9H8Cl2O3. It is a derivative of phenoxyacetic acid and is known for its use as a systemic herbicide. This compound is particularly effective in controlling broadleaf weeds in various agricultural settings, including cereal crops, pastures, and orchards .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-methylphenoxy)acetic acid typically involves the chlorination of 2-methylphenoxyacetic acid. The process begins with the esterification of 2-methylphenoxyacetic acid, followed by chlorination using reagents such as sulfuryl chloride or thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific reaction temperatures are crucial in the industrial synthesis to ensure the efficiency and cost-effectiveness of the production .
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Dichloro-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated phenols.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Chlorinated phenols and quinones.
Reduction: Less chlorinated phenoxyacetic acids.
Substitution: Phenoxyacetic acids with different substituents.
Applications De Recherche Scientifique
(2,4-Dichloro-5-methylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of chlorinated phenoxyacetic acids.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds
Mécanisme D'action
The mechanism of action of (2,4-Dichloro-5-methylphenoxy)acetic acid involves its role as a synthetic auxin. It mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the target weeds. The compound binds to auxin receptors, triggering a cascade of molecular events that result in abnormal cell division and elongation .
Comparaison Avec Des Composés Similaires
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2-Methyl-4-chlorophenoxyacetic acid (MCPA)
- 4-Chloro-2-methylphenoxyacetic acid (MCPB)
Comparison: (2,4-Dichloro-5-methylphenoxy)acetic acid is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to 2,4-D and MCPA, it has a different spectrum of activity and environmental persistence. Its selective action on broadleaf weeds while sparing grasses makes it a valuable herbicide in various agricultural applications .
Propriétés
Numéro CAS |
1556-01-0 |
|---|---|
Formule moléculaire |
C9H8Cl2O3 |
Poids moléculaire |
235.06 g/mol |
Nom IUPAC |
2-(2,4-dichloro-5-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-5-2-8(14-4-9(12)13)7(11)3-6(5)10/h2-3H,4H2,1H3,(H,12,13) |
Clé InChI |
JIPVYKRMJQZZLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
